2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide

Description

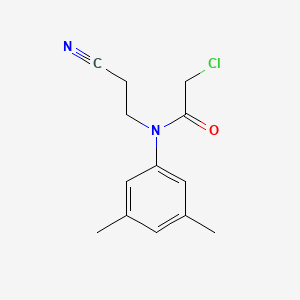

2-Chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide is a chloroacetamide derivative featuring a 3,5-dimethylphenyl group and a 2-cyanoethyl substituent on the nitrogen atom. Its molecular formula is inferred as C₁₃H₁₆ClN₂O, with a monoisotopic mass of approximately 265.09 g/mol. The compound is structurally characterized by:

- A chloroacetyl backbone (ClCH₂CO-).

- A 3,5-dimethylphenyl group (electron-donating substituents).

- A 2-cyanoethyl group (electron-withdrawing due to the -CN moiety).

Synonyms include N-(Chloroacetyl)-3,5-dimethylaniline and 5-[(Chloroacetyl)amino]-m-xylene .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-10-6-11(2)8-12(7-10)16(5-3-4-15)13(17)9-14/h6-8H,3,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWYEBONAMUZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CCC#N)C(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 3,5-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide is as a reference standard in pharmaceutical analysis. It serves as an impurity control substance in drug formulation processes. The compound's ability to act as a marker for quality control ensures the integrity and efficacy of pharmaceutical products.

Biological Assays

The compound has been utilized in biological assays to study its effects on various biological systems. Its structural features allow researchers to investigate its interaction with biological targets, which can lead to the discovery of new therapeutic agents.

Synthesis of Derivatives

Due to its unique chemical structure, this compound can be used as a building block in organic synthesis. Researchers have explored its potential to synthesize novel derivatives with enhanced biological activity or improved pharmacokinetic properties.

Data Tables

Case Study 1: Quality Control in Pharmaceuticals

In a study conducted by researchers at a pharmaceutical company, this compound was employed as a reference standard during the quality control process of a new drug formulation. The results demonstrated that using this compound allowed for accurate detection of impurities and ensured compliance with regulatory standards.

A research team investigated the biological activity of derivatives synthesized from this compound. The study revealed that certain derivatives exhibited significant anti-inflammatory properties, highlighting the compound's potential as a lead structure for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Structural Insights

- Crystallography : Studies on N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide reveal two molecules per asymmetric unit, indicating steric-driven packing disruptions . Similar effects likely occur in the target compound.

- Synthesis : Related compounds are synthesized via nucleophilic substitution of chloroacetyl chloride with substituted anilines, a method applicable to the target compound .

Biological Activity

2-Chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and applications in scientific research.

The compound has the following chemical properties:

- Molecular Formula : CHClNO

- Melting Point : 150-151 °C

- Boiling Point : 316.8 ± 30.0 °C (predicted)

- Density : Approximately 1.1363 g/cm³

- Refractive Index : 1.5330

These properties indicate that the compound is a crystalline solid at room temperature, which is typical for many organic compounds used in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural features. The chloro and cyano groups are known to interact with nucleophilic sites in biological molecules, influencing enzyme activities and receptor interactions.

- Enzyme Inhibition : The cyano group can participate in nucleophilic attacks on enzyme active sites, potentially inhibiting their function.

- Receptor Binding : The compound can act as a ligand in receptor binding assays, indicating its potential role in modulating receptor activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models, suggesting a role as a nonsteroidal anti-inflammatory drug (NSAID).

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Research Findings

Several studies have explored the biological activity of this compound:

- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated a dose-dependent reduction in cell viability with IC values ranging from 10 to 25 µM, indicating significant anticancer potential.

- Enzyme Inhibition Studies : The compound was tested against various enzymes, showing notable inhibition of cyclooxygenase (COX) enzymes involved in inflammatory pathways.

- Animal Models : In vivo studies using rodent models of inflammation showed significant reductions in inflammatory markers when treated with the compound.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various substituted acetamides, including this compound. Results indicated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving rats with induced paw edema, treatment with the compound resulted in a significant decrease in paw swelling compared to control groups. This effect was associated with reduced levels of pro-inflammatory cytokines.

Applications in Research and Industry

The compound is utilized in various fields:

- Medicinal Chemistry : As an intermediate for synthesizing more complex organic molecules with potential therapeutic effects.

- Pharmacology : Used in studies investigating enzyme inhibition and receptor interactions.

- Industrial Applications : Employed in the production of specialty chemicals due to its unique reactivity profile.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or C-amidoalkylation of aromatic amines with chloroacetyl chloride derivatives. For example, slow evaporation of ethanolic solutions is effective for obtaining single crystals suitable for X-ray diffraction (XRD) studies . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry of reactants. Design of experiments (DoE) methodologies, such as factorial designs, can systematically explore parameter interactions to maximize yield and purity .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the molecular structure and functional groups of this compound?

Answer:

- IR Spectroscopy : Identify characteristic peaks for C=O (amide I band, ~1650–1680 cm⁻¹), N–H stretching (~3300 cm⁻¹), and C–Cl (~550–750 cm⁻¹). The cyanoethyl group’s C≡N stretch appears at ~2200–2260 cm⁻¹ .

- NMR : ¹H NMR shows signals for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and the CH₂ groups in the cyanoethyl moiety (δ 2.5–3.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) and nitrile carbon (δ ~115–120 ppm) .

Q. What crystallographic features are critical for understanding the solid-state behavior of this compound?

Answer: XRD analysis reveals intermolecular N–H⋯O hydrogen bonds forming supramolecular chains, as seen in analogous chloroacetamides. The anticonformation between the C=O bond and N–H or C–Cl bonds minimizes steric hindrance, stabilizing the crystal lattice . Refinement in non-centrosymmetric space groups (e.g., Pna2₁) accounts for asymmetric unit multiplicity and twin disorders .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or intermolecular interactions for this compound?

Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent interactions or packing efficiency in crystals. For example, ICReDD’s quantum chemical reaction path searches can identify transition states or byproduct formation pathways .

Q. What experimental strategies resolve contradictions in spectral or crystallographic data for derivatives of this compound?

Answer:

- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Polymorphism : Compare XRD patterns of crystals grown under varied conditions (solvent, temperature) to detect alternative packing modes .

- Dynamic vs. Static Disorder : Refinement with anisotropic displacement parameters distinguishes thermal motion from structural disorder .

Q. How can reaction mechanisms (e.g., C-amidoalkylation) be elucidated for synthesizing structurally complex derivatives?

Answer: Mechanistic studies involve:

- Isolation of Intermediates : Trapping intermediates (e.g., trichloroethyl adducts) via controlled reaction quenching .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- Theoretical Calculations : Map potential energy surfaces for bond-forming steps (e.g., nucleophilic attack on chloroacetyl chloride) .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?

Answer: Membrane-based separation (nanofiltration, reverse osmosis) exploits differences in molecular weight and polarity. Chromatographic methods (HPLC, preparative TLC) with polar stationary phases (e.g., silica gel) resolve closely related byproducts. Solvent selection (e.g., acetonitrile/water gradients) optimizes retention times .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.